Methyl 8-bromo-3-fluoro-1-naphthoate
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Overview
Description
Methyl 8-bromo-3-fluoro-1-naphthoate: is an organic compound with the molecular formula C12H8BrFO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-3-fluoro-1-naphthoate typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the following steps:
Bromination: Naphthalene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Fluorination: The brominated naphthalene derivative is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Esterification: The resulting bromofluoronaphthalene is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-3-fluoro-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Electrophilic Substitution: Bromine (Br2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in water.
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Reduction: Dehalogenated naphthalene derivatives.
Oxidation: Naphthoquinones and other oxidized products.
Scientific Research Applications
Methyl 8-bromo-3-fluoro-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-3-fluoro-1-naphthoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-bromo-1-naphthoate: Lacks the fluorine substituent.
Methyl 3-fluoro-1-naphthoate: Lacks the bromine substituent.
Methyl 1-naphthoate: Lacks both bromine and fluorine substituents.
Uniqueness
Methyl 8-bromo-3-fluoro-1-naphthoate is unique due to the presence of both bromine and fluorine atoms on the naphthalene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
Methyl 8-bromo-3-fluoro-1-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Synthesis
This compound is characterized by its naphthalene ring structure with bromine and fluorine substituents. The synthesis typically involves:
- Bromination : Introduction of the bromine atom at the 8-position.
- Fluorination : Addition of the fluorine atom at the 3-position.
- Esterification : Formation of the ester bond with methanol.
The synthetic route can be optimized using various reaction conditions to enhance yield and purity, often employing continuous flow reactors for industrial applications .
Antimicrobial Properties
This compound has been studied for its antimicrobial activity. Research indicates that compounds with similar naphthalene structures exhibit significant inhibition against a range of bacterial strains. For instance, studies have shown that halogenated naphthoates can disrupt bacterial cell wall synthesis, leading to cell death .
Table 1: Antimicrobial Activity Comparison
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12 µg/mL |
Methyl 3-nitro-1-naphthoate | Escherichia coli | 15 µg/mL |
Methyl 6-bromo-2-naphthoate | Pseudomonas aeruginosa | 10 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer studies. Its mechanism involves the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cellular signaling pathways. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 20 µM, suggesting significant cytotoxicity compared to control groups. The study highlighted the compound's ability to trigger apoptosis through caspase activation pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with proteins and nucleic acids, thereby disrupting normal cellular functions.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, altering permeability and leading to cell lysis.
Properties
Molecular Formula |
C12H8BrFO2 |
---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
methyl 8-bromo-3-fluoronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrFO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
InChI Key |
OHIJWOKFPMDXKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)C=CC=C2Br |
Origin of Product |
United States |
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